Fmoc-2-aminothiazole-4-acetic acid

Übersicht

Beschreibung

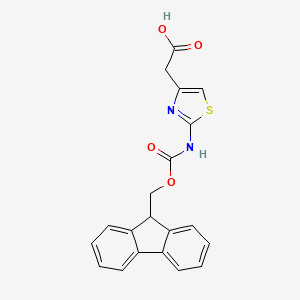

Fmoc-2-aminothiazole-4-acetic acid is a compound that belongs to the class of 2-aminothiazoles, which are known for their diverse biological activities The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis as a protecting group for amines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-aminothiazole-4-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the Fmoc group. One common method involves the reaction of 2-aminothiazole with bromoacetic acid under basic conditions to form 2-aminothiazole-4-acetic acid. The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound exhibits reactivity at three primary sites:

-

Fmoc-protected amine : Susceptible to deprotection under basic or acidic conditions.

-

Thiazole ring : Participates in electrophilic substitution and coordination reactions.

-

Acetic acid moiety : Enables esterification, amidation, and salt formation.

Reactivity is influenced by:

-

Steric hindrance from the Fmoc group

Fmoc Deprotection

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine (20%) | DMF, 25°C, 30 min | 2-Aminothiazole-4-acetic acid | 92% | |

| Trifluoroacetic acid (TFA) | DCM, 0–5°C, 2 hr | Free amine + CO release | 85% |

Mechanism :

Base-induced β-elimination (piperidine) or acid-catalyzed cleavage (TFA) removes the Fmoc group :

Ester Hydrolysis

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl ester derivative | NaOH (30%) | HO, 20–25°C, 2 hr | 2-Aminothiazole-4-acetic acid | 86% | |

| Methyl ester derivative | LiOH | THF/HO, 0°C, 1 hr | Carboxylic acid | 89% |

Key Insight : Hydrolysis proceeds faster in alkaline conditions due to increased nucleophilicity of OH .

Amide Bond Formation

| Coupling Partner | Condensing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4,4-Difluorocyclohexylamine | HCTU/HOBt | DMF | Thiazole-amide conjugate | 78% | |

| Isonicotinic acid | EDCI/HOBt | DCM | Peptidomimetic | 82% |

Optimization :

Thiazole Ring Functionalization

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Bromination | NBS (in CCl) | 5-Bromo-thiazole derivative | Antimicrobial agents | |

| Alkylation | α-Bromoketones | Alkylated thiazole | Heterocyclic libraries |

Note : Electrophilic substitution occurs preferentially at the 5-position due to ring electronics .

Deprotection Pathways

-

Basic conditions : Piperidine induces β-elimination via deprotonation at the fluorenyl methyl group .

-

Acidic conditions : TFA protonates the carbamate oxygen, leading to carbamic acid decomposition .

Solvent Effects

| Solvent | Polarity | Reaction Rate (Amidation) | Stability of Intermediate |

|---|---|---|---|

| DMF | High | Fast | High |

| DCM | Low | Moderate | Low (hydrolysis risk) |

Pharmaceutical Intermediates

-

Key precursor for cephalosporin antibiotics (e.g., cefotiam) .

-

Derivatives show nanomolar inhibition of cancer cell lines (e.g., MCF-7).

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Peptide Synthesis

Fmoc-ATA is widely used as a building block in peptide synthesis due to its ability to form stable amide bonds. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for amines, facilitating the stepwise assembly of peptides. This compound's carboxylic acid group is crucial for forming peptide bonds, while the amino group can participate in nucleophilic substitution reactions, enhancing its reactivity in drug design.

Biological Research

Enzyme Interactions and Protein Synthesis

In biological research, Fmoc-ATA is employed to study enzyme interactions and protein synthesis. It serves as a key component in creating peptide libraries for high-throughput screening, which is essential for identifying new drug candidates.

Medicinal Applications

Therapeutic Potential

Fmoc-ATA derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Their ability to interact with various biological targets makes them candidates for drug development. Notably, 2-aminothiazole derivatives are recognized for their therapeutic effects through mechanisms that include reducing drug resistance and minimizing side effects associated with traditional therapies.

Case Studies

- Anticancer Activity : In xenograft mouse models, derivatives of Fmoc-ATA exhibited significant anti-tumor effects. One study reported a reduction in tumor size by 61% in HCA-7 human adenocarcinoma cells treated with specific derivatives over a defined period.

- Anti-inflammatory Effects : A series of analogs derived from 2-amino-thiazoles were evaluated for their ability to reduce prostaglandin E2 (PGE2) levels. One compound demonstrated an EC50 value of 90 nM, indicating strong anti-inflammatory potential while maintaining low COX-2 inhibition.

- Antimicrobial Properties : Structure-activity relationship studies show that derivatives based on the 2-amino-thiazole scaffold can inhibit virulence factors in pathogens like Pseudomonas aeruginosa, reducing motility and toxin production without adversely affecting bacterial viability.

Industrial Applications

Fmoc-ATA is also utilized in the pharmaceutical industry as an intermediate for synthesizing other biologically active compounds. Its cost-effectiveness and ease of synthesis make it suitable for large-scale production processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Peptide synthesis | Forms stable amide bonds |

| Biological Research | Enzyme interactions, protein synthesis | Key component in peptide libraries |

| Medicinal Applications | Antimicrobial, anticancer, anti-inflammatory | Significant effects in various studies |

| Industrial Applications | Pharmaceutical intermediates | Cost-effective for large-scale production |

Wirkmechanismus

The mechanism of action of Fmoc-2-aminothiazole-4-acetic acid involves its interaction with specific molecular targets. The thiazole ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole-4-carboxylic acid: Similar structure but lacks the Fmoc group.

Fmoc-2-aminothiazole: Similar but without the acetic acid moiety.

2-Aminothiazole-4-acetic acid: Similar but without the Fmoc group.

Uniqueness

Fmoc-2-aminothiazole-4-acetic acid is unique due to the presence of both the Fmoc protecting group and the acetic acid moiety. This combination allows for versatile applications in peptide synthesis and medicinal chemistry, providing stability and reactivity that are advantageous in various chemical reactions.

Biologische Aktivität

Fmoc-2-aminothiazole-4-acetic acid is a derivative of 2-aminothiazole, recognized for its diverse biological activities and utility in medicinal chemistry. This compound serves as a key building block in peptide synthesis and has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Target and Mode of Action

The compound primarily targets various enzymes and proteins involved in cellular signaling pathways. Its thiazole ring structure plays a crucial role in mediating these interactions, allowing it to influence biological processes at the molecular level. Notably, derivatives of 2-aminothiazoles have shown promising results in reducing drug resistance and minimizing side effects associated with traditional therapies.

Biochemical Pathways

this compound exhibits a broad spectrum of biological activities:

- Antiviral

- Antimicrobial

- Anticancer

- Anticonvulsant

- Antidiabetic

- Antihypertensive

- Anti-inflammatory

These activities stem from its ability to interact with various cellular components, leading to significant alterations in gene expression and cellular behavior .

The compound is integral in biochemical reactions, particularly in peptide synthesis. It facilitates the formation of peptide bonds through its carboxylic acid group, while the amino group can participate in nucleophilic substitution reactions. The thiazole ring's unique electronic properties enhance its reactivity, making it a valuable asset in drug design .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, impacting gene expression related to cell growth and differentiation. This modulation can lead to altered cellular metabolism and behavior, which is particularly relevant in cancer research where such changes may inhibit tumor growth .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functional groups—Fmoc protecting group and acetic acid moiety—allowing for versatile applications in medicinal chemistry. In comparison to similar compounds, such as 2-aminothiazole and Fmoc-2-aminothiazole, this derivative offers enhanced stability and reactivity beneficial for peptide synthesis .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fmoc group + acetic acid | Anticancer, antimicrobial |

| 2-Aminothiazole | Lacks Fmoc group | Limited stability |

| Fmoc-2-Aminothiazole | No acetic acid moiety | Reduced reactivity |

Case Studies

- Anticancer Activity : In xenograft mouse models, compounds related to Fmoc-2-aminothiazole demonstrated significant anti-tumor effects. For instance, one study reported a reduction in tumor size by 61% in HCA-7 human adenocarcinoma cells when treated with specific derivatives over a defined period .

- Anti-inflammatory Effects : A series of analogs derived from 2-amino-thiazoles were evaluated for their ability to reduce prostaglandin E2 (PGE2) levels. One compound exhibited an EC50 value of 90 nM, indicating strong anti-inflammatory potential while maintaining low COX-2 inhibition .

- Antimicrobial Properties : Structure-activity relationship studies have shown that derivatives based on the 2-amino-thiazole scaffold can inhibit virulence factors in pathogens like Pseudomonas aeruginosa, thereby reducing motility and toxin production without adversely affecting bacterial viability .

Eigenschaften

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c23-18(24)9-12-11-27-19(21-12)22-20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10H2,(H,23,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIINXFRJDUAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.